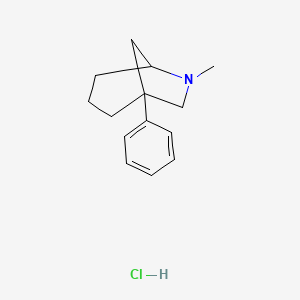
2-(4-Oxocyclohexylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxocyclohexylidene)acetic acid is an organic compound with the molecular formula C8H10O3. It contains a six-membered cyclohexylidene ring with a ketone group and a carboxylic acid group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Oxocyclohexylidene)acetic acid typically involves the reaction of glyoxylic acid with cyclohexanone in the presence of a halogen. This reaction forms an enol lactone intermediate, which is then hydrolyzed to yield the desired compound . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Oxocyclohexylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted carboxylic acids. These products can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Oxocyclohexylidene)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have potential biological activities and can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(4-Oxocyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific receptors and modulate biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Oxocyclohexylidene)acetic acid include:
- Ethyl 2-(4-oxocyclohexylidene)acetate
- 2-(4-oxocyclohexylidene)acetonitrile
- 2-(4-oxocyclohexylidene)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical properties. Its combination of a ketone and carboxylic acid group provides unique reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
218772-97-5 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
2-(4-oxocyclohexylidene)acetic acid |
InChI |
InChI=1S/C8H10O3/c9-7-3-1-6(2-4-7)5-8(10)11/h5H,1-4H2,(H,10,11) |
InChI-Schlüssel |
XTCJTVGFGZGNFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC1=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
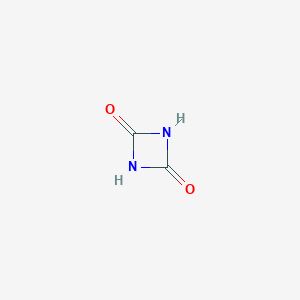


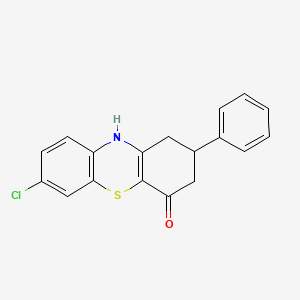

![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)

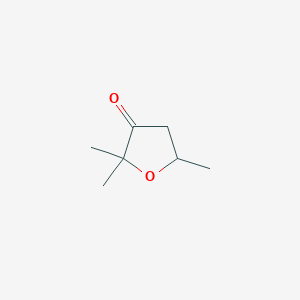

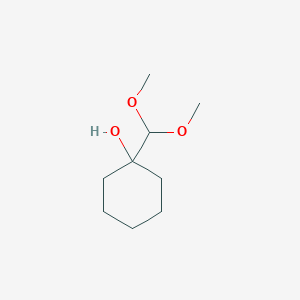
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
